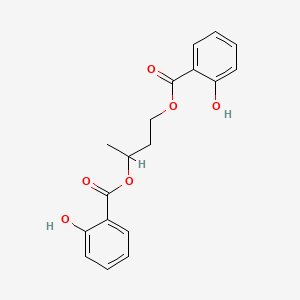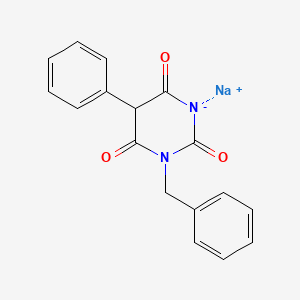
2,2-Dimethylpropane-1,3-diol;oxepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropane-1,3-diol;oxepan-2-one typically involves the ring-opening polymerization of 2-Oxepanone (ε-caprolactone) in the presence of 2,2-dimethyl-1,3-propanediol (neopentyl glycol). This reaction is usually catalyzed by stannous octoate or other suitable catalysts under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The reaction conditions are optimized to achieve high molecular weight polymers with desired properties. The polymer is then purified and processed into various forms, such as films, fibers, or molded products .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylpropane-1,3-diol;oxepan-2-one undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds in the polymer backbone can be hydrolyzed in the presence of water, leading to the degradation of the polymer.
Transesterification: The polymer can undergo transesterification reactions with other alcohols or acids, resulting in the formation of new ester bonds.
Oxidation and Reduction: The polymer can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at elevated temperatures or in the presence of acidic or basic catalysts.
Transesterification: Requires the presence of catalysts such as titanium alkoxides or tin compounds and is usually conducted at elevated temperatures.
Major Products Formed
Hydrolysis: Results in the formation of 2-Oxepanone and 2,2-dimethyl-1,3-propanediol.
Transesterification: Produces various esterified products depending on the reactants used.
Applications De Recherche Scientifique
2,2-Dimethylpropane-1,3-diol;oxepan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of block copolymers and other advanced materials.
Biology: Employed in the development of biodegradable scaffolds for tissue engineering and regenerative medicine.
Medicine: Utilized in drug delivery systems due to its biocompatibility and controlled degradation properties.
Industry: Applied in the production of biodegradable packaging materials and environmentally friendly coatings.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylpropane-1,3-diol;oxepan-2-one primarily involves its biodegradation through hydrolysis. The ester bonds in the polymer backbone are cleaved by water, leading to the gradual breakdown of the polymer into its monomeric units. This process is facilitated by enzymes such as lipases in biological environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(lactic acid) (PLA): Another biodegradable polyester with similar applications but different mechanical properties and degradation rates.
Poly(glycolic acid) (PGA): Known for its high strength and fast degradation rate, commonly used in medical sutures.
Poly(butylene succinate) (PBS): A biodegradable polymer with good thermal properties and flexibility.
Uniqueness
2,2-Dimethylpropane-1,3-diol;oxepan-2-one stands out due to its excellent flexibility, low melting point, and ease of processing. Its unique combination of properties makes it suitable for applications where other biodegradable polymers may not perform as well .
Propriétés
Numéro CAS |
69089-45-8 |
|---|---|
Formule moléculaire |
C11H22O4 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
2,2-dimethylpropane-1,3-diol;oxepan-2-one |
InChI |
InChI=1S/C6H10O2.C5H12O2/c7-6-4-2-1-3-5-8-6;1-5(2,3-6)4-7/h1-5H2;6-7H,3-4H2,1-2H3 |
Clé InChI |
GCBWZABFKKFDAH-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)CO.C1CCC(=O)OCC1 |
SMILES canonique |
CC(C)(CO)CO.C1CCC(=O)OCC1 |
Key on ui other cas no. |
69089-45-8 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















